4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitriles in the presence of a base, leading to the formation of the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the carbonitrile group but shares the core structure.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile: Similar structure with a different substitution pattern.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains an additional diazepine ring.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with a unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent against Hepatitis B Virus (HBV) and other pharmacological properties.
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 138.16 g/mol
- CAS Number : 165894-07-5
Antiviral Activity
Research indicates that this compound exhibits significant inhibitory effects on HBV. In vitro studies demonstrated that the compound can inhibit HBV core protein function, which is crucial for viral replication:
- Mechanism of Action : The compound likely binds to the HBV core protein, preventing its function and thereby reducing viral load in infected cells.
- Animal Studies : In HBV AAV mouse models, oral administration of the compound resulted in a marked decrease in HBV DNA levels, suggesting its potential as a therapeutic agent for HBV infection .
Other Biological Activities
Beyond its antiviral properties, this compound may also possess other pharmacological activities:
- Antitumor Activity : Pyrazole derivatives have been reported to exhibit antitumor properties by inhibiting key kinases involved in cancer progression. The structure of this compound may facilitate similar interactions .
- Anti-inflammatory Effects : Compounds with similar pyrazole structures have shown anti-inflammatory activities through modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole ring and the carbonitrile group are essential for its interaction with biological targets.
Structural Feature | Impact on Activity |
---|---|
Pyrazole Ring | Essential for binding to target proteins |
Carbonitrile Group | Enhances solubility and stability |
Case Studies
-
HBV Inhibition Study :
- Objective : To evaluate the efficacy of this compound against HBV.
- Methodology : In vitro assays using HepG2.2.15 cell lines were conducted.
- Results : The compound reduced HBV DNA levels significantly compared to control groups.
- Antitumor Potential :
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2 |
InChI Key |
DDZZYHQVGWPPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C#N)CN1 |
Origin of Product |
United States |
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